molecular formula C13H19NO5S B14764701 (Butylsulfonyl)-D-tyrosine

(Butylsulfonyl)-D-tyrosine

Cat. No.: B14764701
M. Wt: 301.36 g/mol
InChI Key: VCKJOKXXEIQENI-GFCCVEGCSA-N
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Description

(Butylsulfonyl)-D-tyrosine is an organic compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a butylsulfonyl group attached to the D-tyrosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butylsulfonyl)-D-tyrosine typically involves the reaction of D-tyrosine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product. The reaction can be summarized as follows:

D-tyrosine+Butylsulfonyl chlorideThis compound\text{D-tyrosine} + \text{Butylsulfonyl chloride} \rightarrow \text{this compound} D-tyrosine+Butylsulfonyl chloride→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; low to moderate temperatures.

    Substitution: Nucleophiles such as amines or thiols; organic solvents; room temperature to reflux conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted tyrosine derivatives with various functional groups.

Scientific Research Applications

(Butylsulfonyl)-D-tyrosine has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Butylsulfonyl)-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with signaling pathways, affecting cellular processes and exerting its biological effects.

Comparison with Similar Compounds

    (Butylsulfonyl)-L-tyrosine: Similar structure but with the L-tyrosine isomer.

    (Methylsulfonyl)-D-tyrosine: Contains a methylsulfonyl group instead of butylsulfonyl.

    (Ethylsulfonyl)-D-tyrosine: Contains an ethylsulfonyl group instead of butylsulfonyl.

Comparison:

    Uniqueness: (Butylsulfonyl)-D-tyrosine is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.

    Reactivity: The length and bulkiness of the butylsulfonyl group can influence the compound’s reactivity and interaction with molecular targets, making it distinct from its methyl and ethyl counterparts.

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

(2R)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m1/s1

InChI Key

VCKJOKXXEIQENI-GFCCVEGCSA-N

Isomeric SMILES

CCCCS(=O)(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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